2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of indole, oxadiazole, and furan moieties. These structural elements are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound, 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide, is a derivative of indole and 1,3,4-oxadiazole . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Therefore, it’s plausible that this compound may target acetylcholinesterase or other receptors that indole derivatives are known to interact with.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . 1,3,4-oxadiazole derivatives have been shown to inhibit acetylcholinesterase . Therefore, this compound might interact with its targets, leading to inhibition or modulation of their activity.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it targets acetylcholinesterase, it could affect cholinergic signaling pathways. Inhibition of acetylcholinesterase would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The presence of the indole and 1,3,4-oxadiazole moieties could influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits acetylcholinesterase, it could lead to enhanced cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Indole and Oxadiazole: The indole and oxadiazole moieties are coupled using a suitable linker, such as an acetamide group, through amide bond formation.
Introduction of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted indoles, oxidized furan derivatives, and reduced oxadiazole compounds, each with potential biological activities.
Scientific Research Applications
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactive nature of its structural components.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and safety profile.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Oxadiazole Derivatives: 1,3,4-oxadiazole derivatives, such as furazolidone, are known for their antimicrobial properties.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furfuryl alcohol are structurally related and have diverse applications.
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-18-21-22-19(26-18)15-11-23(16-8-4-3-7-14(15)16)12-17(24)20-10-13-6-5-9-25-13/h3-9,11H,2,10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFWQRTEUQTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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